molecular formula C3F6S B074735 Hexafluorothioacetone CAS No. 1490-33-1

Hexafluorothioacetone

Cat. No. B074735
CAS RN: 1490-33-1
M. Wt: 182.09 g/mol
InChI Key: DBNMHLDZMPEZCX-UHFFFAOYSA-N
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Description

Hexafluorothioacetone is a chemical compound with the molecular formula CF3C(S)SCF3. It is a colorless liquid with a pungent odor and is highly reactive. Hexafluorothioacetone has been widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

Hexafluorothioacetone is a highly reactive compound that can undergo a variety of chemical reactions. Its mechanism of action is based on its ability to act as a strong electrophile, which can react with a variety of nucleophiles such as alcohols, amines, and thiols.

Biochemical And Physiological Effects

Hexafluorothioacetone has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to a wide range of organisms, including bacteria, fungi, and mammalian cells. It has also been shown to induce oxidative stress and DNA damage in cells.

Advantages And Limitations For Lab Experiments

Hexafluorothioacetone has several advantages for use in lab experiments. It is a highly reactive and versatile reagent that can be used for a wide range of organic synthesis reactions. However, its high reactivity can also be a limitation, as it can react with unintended substrates and lead to unwanted side reactions.

Future Directions

There are several potential future directions for research on hexafluorothioacetone. One potential area of research is the development of new synthetic methods for the preparation of hexafluorothioacetone and its derivatives. Another potential area of research is the investigation of its potential applications in materials science, such as in the development of new polymers and coatings. Additionally, further research is needed to better understand its toxicological effects and potential applications in biomedical research.

Scientific Research Applications

Hexafluorothioacetone has been used in a variety of scientific research applications, including organic synthesis, materials science, and biomedical research. It is a versatile reagent that can be used for the preparation of a wide range of organic compounds, including ketones, alcohols, and esters.

properties

CAS RN

1490-33-1

Product Name

Hexafluorothioacetone

Molecular Formula

C3F6S

Molecular Weight

182.09 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropane-2-thione

InChI

InChI=1S/C3F6S/c4-2(5,6)1(10)3(7,8)9

InChI Key

DBNMHLDZMPEZCX-UHFFFAOYSA-N

SMILES

C(=S)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C(=S)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 500 mL flask as described in Example II was charged 48 g (1.50 mole) of sulfur, 5 g (0.086 mole) anh. KF and 200 mL of dimethyl sulfoxide. Hexafluoropropene (133 g, 0.89 mole) was reacted over a 6 hour period at 55° C. to give 104 g (0.275 mole) of crude hexafluorothioacetone dimer for a 62% conversion and yield.
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 500 mL flask as described in Example II was charged 32 g (1.0 mole) sulfur, 22 g (0.38 mole) of anhydrous KF and 200 mL tetramethylene sulfone. The mixture was heated to 45°-65° C. and 60 g (0.40 mole) of hexafluoropropene was fed to the reaction mixture over a 3 hour period. There was recovered 60 g (0.40 mole) of unreacted hexafluoropropene in the dry-ice-acetone trap indicating that no reaction with sulfur had taken place. No hexafluorothioacetone dimer was isolated from the reaction mixture.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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